

# physicochemical properties of 5-Methylpicolinic acid hydrochloride

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## Compound of Interest

Compound Name: *5-Methylpicolinic acid*  
*hydrochloride*

Cat. No.: *B169890*

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## An Expert's Technical Guide to the Physicochemical Properties of **5-Methylpicolinic Acid Hydrochloride**

### Foreword

For professionals engaged in the intricate process of drug discovery and development, a profound understanding of a molecule's fundamental physicochemical properties is not merely academic—it is the bedrock upon which successful research is built. **5-Methylpicolinic acid hydrochloride**, a derivative of pyridine-2-carboxylic acid, represents a structural motif of significant interest in medicinal chemistry. Its heterocyclic nature and ionizable groups present both opportunities and challenges in developing viable drug candidates.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide a comprehensive technical overview of **5-Methylpicolinic acid hydrochloride**, synthesizing its known properties with the practical context and causality behind the analytical methodologies used for its characterization. We will explore not just what the properties are, but why they are critical and how they are reliably determined, offering a robust framework for researchers, chemists, and formulation scientists.

## Chemical Identity and Structure

Accurate identification is the first step in any scientific investigation. **5-Methylpicolinic acid hydrochloride** is the salt form of 5-methylpicolinic acid, a modification intended to improve the

compound's handling and biopharmaceutical properties, primarily aqueous solubility.

The hydrochloride salt is formed by the protonation of the pyridine nitrogen, the most basic site on the molecule, by hydrochloric acid. This is a crucial detail, as it influences the compound's behavior in solution.

Property	Value	Source
Chemical Name	5-Methylpicolinic acid hydrochloride	[1]
Synonyms	5-Methyl-2-pyridinecarboxylic acid hydrochloride	N/A
CAS Number	177359-60-3	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	173.60 g/mol	[1][2]
MDL Number	MFCD20040409	[1][2]

Chemical Structure:

Caption: Standard analytical workflow for physicochemical characterization.

## Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is designed to separate the main compound from potential synthesis-related impurities and degradation products.

- Objective: To determine the purity of **5-Methylpicolinic acid hydrochloride** by percentage peak area.
- Instrumentation: An HPLC system with a UV detector, such as an Agilent 1100 series or equivalent. \*[3] Methodology:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine moiety.
- Mobile Phase B: 0.1% TFA in Acetonitrile. Acetonitrile is a common organic modifier providing good elution strength.
- Gradient Elution:
  - 0-2 min: 5% B
  - 2-15 min: 5% to 95% B (This gradient provides a robust separation window for impurities of varying polarity).
  - 15-17 min: 95% B
  - 17-18 min: 95% to 5% B
  - 18-25 min: 5% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.
- Detection: UV at 265 nm. This wavelength is chosen based on the UV absorbance maximum of the pyridine ring.
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 Water:Acetonitrile mixture to a final concentration of 0.5 mg/mL.
- Injection Volume: 10 µL.
- System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the retention time should be <1% and for the peak area should be <2%.

- Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

## Spectroscopic Characterization

- $^1\text{H}$  NMR Spectroscopy: In a solvent like DMSO- $\text{d}_6$ , the spectrum is expected to show:
  - A singlet around 2.4-2.6 ppm for the methyl ( $-\text{CH}_3$ ) protons.
  - Three distinct signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the pyridine ring.
  - A broad singlet at a high chemical shift ( $>10$  ppm) for the carboxylic acid proton and the pyridinium  $\text{N}^+\text{-H}$  proton.
- Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of essential functional groups:
  - A broad O-H stretch from  $\sim 2500\text{-}3300\text{ cm}^{-1}$  (characteristic of a carboxylic acid).
  - A sharp C=O stretch around  $1700\text{-}1730\text{ cm}^{-1}$ .
  - C=C and C=N stretching vibrations in the  $1550\text{-}1650\text{ cm}^{-1}$  region, indicative of the pyridine ring.
- <sup>[4]</sup> Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should reveal a prominent ion peak corresponding to the protonated free acid  $[\text{M}+\text{H}]^+$  at  $m/z$  138.05, confirming the mass of the cationic portion of the molecule.

## Synthesis, Stability, and Storage

**Synthesis Overview:** While multiple synthetic routes are possible, a common laboratory-scale approach involves the oxidation of 2,5-lutidine (2,5-dimethylpyridine). Selective oxidation of one methyl group over the other can be challenging, but methods using oxidizing agents like potassium permanganate ( $\text{KMnO}_4$ ) or nitric acid are established for converting picolines to picolinic acids. The resulting 5-methylpicolinic acid free base is then isolated and treated with a solution of hydrogen chloride in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

[6]Stability and Storage: The chemical stability of the compound is critical for ensuring data integrity and product shelf-life.

- pH-Dependent Stability: As an ester precursor, the primary degradation pathway of concern in aqueous solution is hydrolysis, though for a carboxylic acid, dimerization or oxidation are more likely. For related compounds like 5-aminolevulinic acid, stability is markedly improved in acidic conditions (pH < 5). T[7][8]he hydrochloride salt conveniently creates such an acidic environment upon dissolution, contributing to its self-preserving nature in solution.
- Storage Recommendations: To prevent degradation from moisture and light, the solid material should be stored under controlled conditions. The recommended storage is sealed in a dry environment at room temperature. F[1]or long-term storage or as a solution, refrigeration (2-8°C) is advisable.

[9]\*\*\*

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